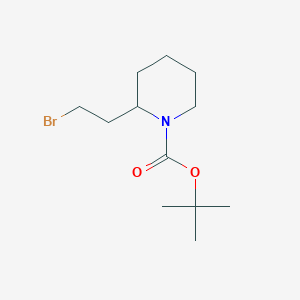
吡咯烷-2-基(4-(三氟甲基)哌啶-1-基)甲酮
描述
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is a compound that features a pyrrolidine ring and a piperidine ring with a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound’s chemical properties, making it a valuable subject for research.
科学研究应用
1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its effects on the central nervous system.
作用机制
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The design of new molecules often involves studying the binding conformation of similar compounds, which can be influenced by environmental factors .
生化分析
Biochemical Properties
In addition to cannabinoid receptors, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone interacts with several enzymes and proteins involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic profiles and potential drug-drug interactions.
Molecular Mechanism
At the molecular level, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects primarily through binding interactions with cannabinoid receptors. The binding of this compound to CB1 and CB2 receptors activates G-protein coupled signaling pathways, leading to downstream effects on cellular function. Additionally, the inhibition of cytochrome P450 enzymes by Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can result in altered gene expression and metabolic profiles .
Metabolic Pathways
Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can inhibit the activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels . Additionally, Pyrrolidin-2-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can affect the metabolism of other compounds, potentially leading to drug-drug interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their functionalization. One common method involves the reaction of pyrrolidine with a suitable piperidine derivative under controlled conditions. For instance, the reaction might be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, possibly incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
相似化合物的比较
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-one.
Comparison: 1-(Pyrrolidine-2-carbonyl)-4-(trifluoromethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to compounds with only one of these features .
属性
IUPAC Name |
pyrrolidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-6-16(7-4-8)10(17)9-2-1-5-15-9/h8-9,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOONLPGSRNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


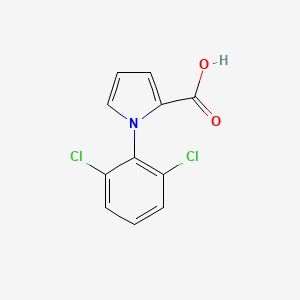

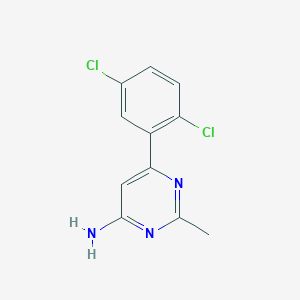
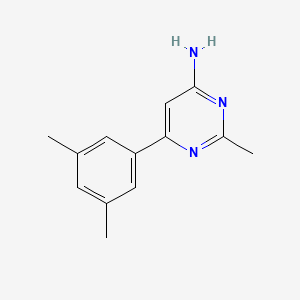
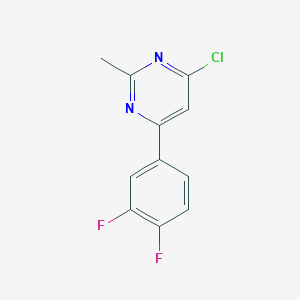
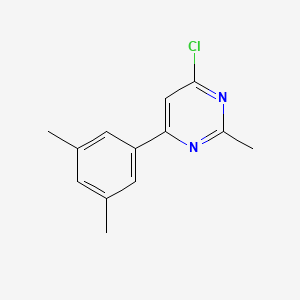
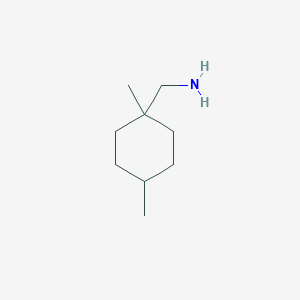


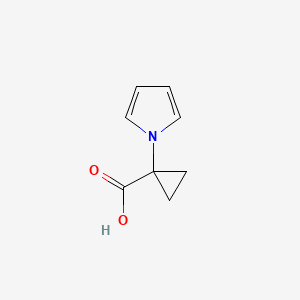
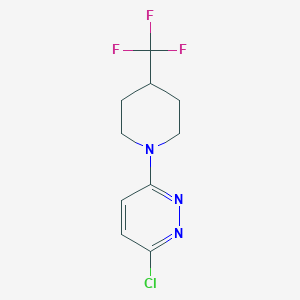
![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)
![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)
